N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The indazole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The final step involves the coupling of the benzimidazole and indazole moieties through a carboxamide linkage, often using reagents like carbonyldiimidazole or similar coupling agents .
Chemical Reactions Analysis
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can be compared with other benzimidazole derivatives, such as:
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: This compound also exhibits antimicrobial and anticancer activities but differs in its structural features and specific applications.
2-(1-Hydroxyethyl)benzimidazole: Known for its antifungal properties, this compound has a simpler structure and different biological activities compared to this compound.
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-23-15-9-5-2-6-12(15)17(22-23)18(24)19-11-10-16-20-13-7-3-4-8-14(13)21-16/h2-9H,10-11H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
BNYUMQOYHYWPFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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